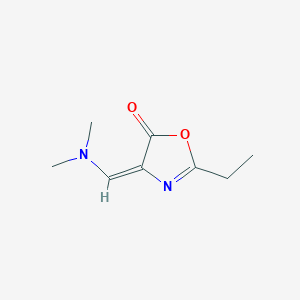![molecular formula C26H20NP B12880003 Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- CAS No. 21385-80-8](/img/structure/B12880003.png)
Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Triphenylphosphoranylidene)vinylidene)aniline is an organophosphorus compound with the molecular formula C26H20NP It is known for its unique structure, which includes a phosphoranylidene group bonded to a vinylidene and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Triphenylphosphoranylidene)vinylidene)aniline typically involves a multi-step reaction. One common method includes the reaction of triphenylphosphine with bromine in benzene at low temperatures, followed by the addition of aniline in the presence of triethylamine. The reaction mixture is then refluxed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N-((Triphenylphosphoranylidene)vinylidene)aniline are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Triphenylphosphoranylidene)vinylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines or related derivatives.
Wissenschaftliche Forschungsanwendungen
N-((Triphenylphosphoranylidene)vinylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Explored for its potential biological activity and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism by which N-((Triphenylphosphoranylidene)vinylidene)aniline exerts its effects involves its interaction with specific molecular targets. The phosphoranylidene group is known for its ability to participate in various chemical reactions, which can influence the compound’s behavior and reactivity. The exact pathways and targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Triphenylphosphoranylidene)aniline: Similar structure but lacks the vinylidene group.
Triphenylphosphine: A simpler compound with a phosphine group bonded to three phenyl groups.
Aniline: Contains an amino group attached to a phenyl ring.
Uniqueness
N-((Triphenylphosphoranylidene)vinylidene)aniline is unique due to the presence of both the phosphoranylidene and vinylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
21385-80-8 |
|---|---|
Molekularformel |
C26H20NP |
Molekulargewicht |
377.4 g/mol |
InChI |
InChI=1S/C26H20NP/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
InChI-Schlüssel |
JTIVZAHHRRRSRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
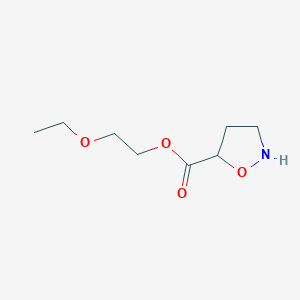

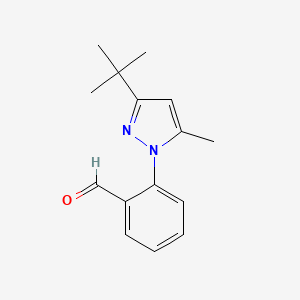
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
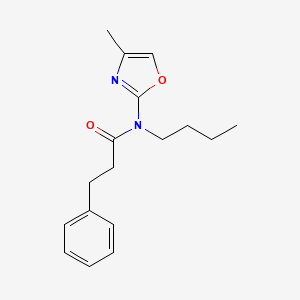

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
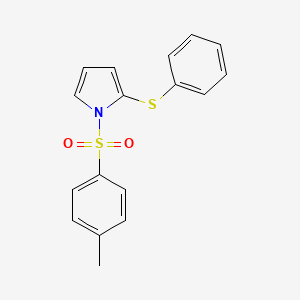
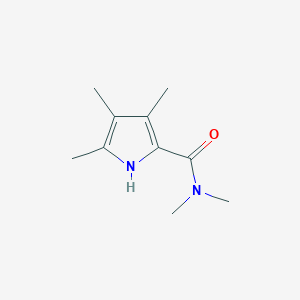
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)


